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Compound Name: 4-Amino-6-methoxyquinoline

Cat. No.: B1267355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methoxyquinoline is a heterocyclic aromatic organic compound belonging to the

quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and drug

development due to their presence in a wide range of biologically active compounds, including

antimalarials, antibacterials, and kinase inhibitors. A thorough understanding of the

physicochemical properties of 4-Amino-6-methoxyquinoline is fundamental for predicting its

behavior in biological systems, guiding formulation development, and designing new molecular

entities with desired pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a summary of the core physicochemical properties of 4-Amino-6-
methoxyquinoline. Due to the limited availability of direct experimental data in publicly

accessible literature, this guide also furnishes detailed, standard experimental protocols for the

determination of these crucial parameters.

Core Physicochemical Data
A comprehensive search of scientific literature and chemical databases did not yield

experimentally determined values for several key physicochemical properties of 4-Amino-6-
methoxyquinoline. The generation of precise values for properties such as melting point,

boiling point, aqueous solubility, pKa, and logP would require either direct experimental
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measurement or prediction using specialized computational software (e.g., ACD/Labs

Percepta, ChemAxon).[1][2][3] The foundational properties are summarized in the table below.

Property Value Data Source

Molecular Formula C₁₀H₁₀N₂O --INVALID-LINK--

Molecular Weight 174.20 g/mol --INVALID-LINK--

Physical Form Solid --INVALID-LINK--

CAS Number 6279-51-2 --INVALID-LINK--

Melting Point Data not available -

Boiling Point Data not available -

Aqueous Solubility Data not available -

pKa Data not available -

logP Data not available -

Experimental Protocols for Property Determination
The following are detailed, standard methodologies that can be employed to experimentally

determine the key physicochemical properties of 4-Amino-6-methoxyquinoline.

Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically

0.5-1.0°C) is characteristic of a pure crystalline solid, whereas a broad range suggests the

presence of impurities.[4]

Methodology (Capillary Method):

Sample Preparation: A small amount of dry 4-Amino-6-methoxyquinoline is finely

powdered. The open end of a thin-walled capillary tube is pressed into the powder.[5] The

tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-

3 mm.[3]
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Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a

Mel-Temp or Thiele tube).[4]

Measurement: The sample is heated at a steady rate. An initial rapid heating can be used to

determine an approximate melting point.[4] For an accurate measurement, a fresh sample is

heated slowly (1-2°C per minute) near the expected melting point.[6]

Data Recording: The temperature at which the first droplet of liquid appears is recorded as

the beginning of the melting range. The temperature at which the entire sample has turned

into a clear liquid is recorded as the end of the melting range.[3]

Aqueous Solubility Determination
Solubility is a crucial factor influencing a drug's absorption and bioavailability. The shake-flask

method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology (Shake-Flask Method):

Sample Preparation: An excess amount of solid 4-Amino-6-methoxyquinoline is added to a

known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline,

pH 7.4) in a sealed flask.[7]

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a

sufficient period to reach equilibrium (typically 24-48 hours).[2]

Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved

solids settle. The saturated solution is then carefully filtered (using a filter that does not

adsorb the compound) or centrifuged to remove all undissolved solid.[1]

Quantification: The concentration of 4-Amino-6-methoxyquinoline in the clear, saturated

aqueous phase is determined using a suitable analytical technique, such as High-

Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid

Chromatography-Mass Spectrometry (LC-MS).[1] A calibration curve prepared with known

concentrations of the compound is used for accurate quantification.

pKa Determination
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The acid dissociation constant (pKa) is essential for predicting the ionization state of a

compound at a given pH, which affects its solubility, permeability, and receptor binding.

Potentiometric titration is a highly precise method for pKa determination.[8]

Methodology (Potentiometric Titration):

Solution Preparation: A solution of 4-Amino-6-methoxyquinoline of known concentration

(e.g., 1 mM) is prepared in water.[9] To maintain a constant ionic strength, a background

electrolyte such as 0.15 M potassium chloride is added.[10] The solution is purged with

nitrogen to remove dissolved carbon dioxide.[10]

Titration: The solution is placed in a temperature-controlled vessel equipped with a magnetic

stirrer and a calibrated pH electrode.[9]

For a basic compound: The solution is first acidified with a standardized strong acid (e.g., 0.1

M HCl) to a low pH (e.g., pH 2). It is then titrated with standardized strong base (e.g., 0.1 M

NaOH), adding small, precise volumes of the titrant.[9]

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the

system to equilibrate.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa value corresponds to the pH at the half-equivalence point, which can be

determined from the inflection point of the curve.[11]

Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity, which is a key determinant of its

ability to cross biological membranes. The shake-flask method is the traditional and most

reliable technique for its measurement.[12]

Methodology (Shake-Flask Method):

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer for LogD measurement) are

mutually saturated by shaking them together for 24 hours and then allowing the phases to

separate.[13]
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Partitioning: A known amount of 4-Amino-6-methoxyquinoline is dissolved in one of the

phases (typically the one in which it is more soluble). This solution is then added to a known

volume of the other phase in a separatory funnel or vial.[14]

Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to

stand until the two phases have completely separated. Centrifugation can be used to

accelerate phase separation.[14]

Quantification: The concentration of 4-Amino-6-methoxyquinoline in both the n-octanol and

the aqueous phases is determined using a suitable analytical method like HPLC-UV.[15]

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the

base-10 logarithm of this value.[14]

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive determination of the

physicochemical properties of a novel compound such as 4-Amino-6-methoxyquinoline.
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Caption: Workflow for experimental physicochemical property determination.

Conclusion

This technical guide outlines the core physicochemical properties of 4-Amino-6-
methoxyquinoline and provides standardized protocols for their experimental determination.

While experimental values for this specific molecule are not readily available in the public

domain, the detailed methodologies presented here offer a clear path for researchers to

generate this critical data. Accurate knowledge of these properties is indispensable for
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advancing the study of 4-Amino-6-methoxyquinoline and its derivatives in the context of drug

discovery and development, enabling informed decisions regarding compound selection,

formulation, and further investigation of biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. youtube.com [youtube.com]

2. acdlabs.com [acdlabs.com]

3. chemaxon.com [chemaxon.com]

4. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents
Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

5. chemaxon.com [chemaxon.com]

6. peerj.com [peerj.com]

7. researchgate.net [researchgate.net]

8. mdpi.com [mdpi.com]

9. 4-AMINO-6-METHOXYQUINOLINE | 6279-51-2 [chemicalbook.com]

10. chemsynthesis.com [chemsynthesis.com]

11. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest
regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

12. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-
glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem
[pubchem.ncbi.nlm.nih.gov]

15. 6-METHOXY-4-METHYLQUINOLINE CAS#: 41037-26-7 [m.chemicalbook.com]

To cite this document: BenchChem. [4-Amino-6-methoxyquinoline: A Technical Overview of
Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1267355?utm_src=pdf-body
https://www.benchchem.com/product/b1267355?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=5q3VfEUINWc
https://www.acdlabs.com/products/percepta-platform/
https://chemaxon.com/calculators-and-predictors
https://pmc.ncbi.nlm.nih.gov/articles/PMC3770484/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3770484/
https://chemaxon.com/blog/news/cxn-logp-prediction-sampl-6
https://peerj.com/preprints/2564.pdf
https://www.researchgate.net/publication/347114580_Research_on_the_2-Chloro-4-amino-67-dimethoxyquinazoline_Solubility_in_12_Monosolvents_at_Various_Temperatures_Experimental_Measurement_and_Thermodynamic_Correlation
https://www.mdpi.com/1420-3049/26/18/5530
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2731649.htm
https://www.chemsynthesis.com/base/chemical-structure-9129.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8915599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8915599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5776443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5776443/
https://www.researchgate.net/figure/Scatter-plots-of-ChemAxon-and-ACD-Labs-predictions-for-the-chemicals-in-common-within-2_fig3_335903032
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-8-quinolinamine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-8-quinolinamine
https://m.chemicalbook.com/ProductChemicalPropertiesCB8357234_EN.htm
https://www.benchchem.com/product/b1267355#physicochemical-properties-of-4-amino-6-methoxyquinoline
https://www.benchchem.com/product/b1267355#physicochemical-properties-of-4-amino-6-methoxyquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1267355#physicochemical-properties-of-4-amino-6-
methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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